molecular formula C22H20N2O B11113495 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 1450-62-0

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11113495
CAS No.: 1450-62-0
M. Wt: 328.4 g/mol
InChI Key: IIWCGGYOWGNBJS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (CID 349866) is a pyrazole derivative of significant interest in chemical and materials research, with a molecular formula of C 22 H 20 N 2 O . This compound is part of the dihydro-1H-pyrazole (pyrazoline) family, which serves as a key scaffold in crystal engineering and the development of multicomponent crystalline materials . The molecular structure features hydrogen bond donors (N-H) and acceptors (S, O), as well as aromatic rings capable of π...π and X-H...π interactions, making it a prime candidate for studies aiming to control molecular assembly and understand intermolecular interactions in the solid state . Researchers utilize this compound and its analogs to generate cocrystals and solvates, which is a critical process for modifying and tailoring the physical properties of materials for specific applications . Its structural framework is also highly relevant in pharmaceutical research for the synthesis of novel heterocycles and as a precursor in developing bioactive molecules . The compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, consulting relevant safety data sheets prior to use.

Properties

CAS No.

1450-62-0

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3

InChI Key

IIWCGGYOWGNBJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions

A mixture of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (2.94 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in acetic acid (25 ml) is refluxed for 5 hours with two drops of concentrated hydrochloric acid. The precipitate is filtered, dried, and recrystallized from ethanol, yielding pale yellow crystals.

Table 1: Reaction Parameters for Chalcone-Based Synthesis

ParameterValue
Chalcone(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Hydrazine Hydrate2 equivalents
SolventAcetic acid
CatalystHCl (2 drops)
TemperatureReflux
Reaction Time5 hours
YieldNot explicitly reported

Characterization Data

  • Melting Point : 172°C (literature value: 174.36°C).

  • IR (KBr, cm⁻¹) : 3445 (N-H), 1672 (C=O), 1615 (C=N).

  • ¹H NMR (CDCl₃, δ ppm) : 3.70 (s, 2H, CH₂), 6.25–7.63 (m, 10H, aromatic), 9.45 (s, 1H, NH).

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to accelerate the cyclocondensation reaction. While specific details for the target compound are unavailable, analogous syntheses of 1,5-diphenyl-4,5-dihydro-1H-pyrazoles provide a reliable framework.

Procedure

A mixture of 4-methoxyphenyl hydrazine and α,β-unsaturated ketone derivatives undergoes microwave irradiation at 100–120°C for 15–30 minutes. The crude product is extracted with ethyl acetate and purified via flash column chromatography (hexane:ethyl acetate = 7:3).

Table 2: Microwave Synthesis Parameters

ParameterValue
ReactantsHydrazine + α,β-unsaturated ketone
SolventEthanol
Irradiation Power300 W
Temperature100–120°C
Reaction Time15–30 minutes
PurificationFlash chromatography

One-Pot Multicomponent Synthesis

A one-pot method synthesizes dihydropyrazoles directly from aldehydes, ketones, and hydrazine hydrate, avoiding isolation of intermediates.

General Protocol

Benzaldehyde (1 mmol), acetophenone (1 mmol), and hydrazine hydrate (1.2 mmol) are refluxed in ethanol (10 ml) for 6 hours. After cooling, the precipitate is filtered and recrystallized from ethanol.

Table 3: One-Pot Synthesis Optimization

VariableOptimal Condition
SolventEthanol
CatalystNone
TemperatureReflux
Reaction Time6 hours
Yield Range73–83% (for analogs)

Adaptations for Target Compound

Substituting benzaldehyde with 4-methoxybenzaldehyde and acetophenone with phenylacetylene derivatives may yield the desired product.

Dipolar 1,3-Cycloaddition Approach

A stereospecific route employs 4-allyl-2-methoxyphenol and N-aryl-C-ethoxycarbonitrilimine in a dipolar cycloaddition reaction.

Reaction Mechanism

The dipolarophile (4-allyl-2-methoxyphenol) reacts with the nitrilimine dipole at 80°C in toluene, forming the pyrazoline ring via a [3+2] cycloaddition.

Table 4: Cycloaddition Reaction Parameters

ComponentStructure
Dipolarophile4-Allyl-2-methoxyphenol
DipoleN-Aryl-C-ethoxycarbonitrilimine
SolventToluene
Temperature80°C
Reaction Time12 hours

Comparative Analysis of Methods

Table 5: Method Comparison

MethodAdvantagesLimitations
Chalcone CyclizationHigh purityLong reaction time (5 hours)
MicrowaveRapid (30 minutes)Specialized equipment required
One-PotNo intermediate isolationLower yields for bulky groups
CycloadditionStereospecificComplex dipole synthesis

Purification and Characterization

Recrystallization

Ethanol and ethyl acetate/dichloromethane (1:1) mixtures produce crystals suitable for X-ray diffraction.

Chromatography

Flash column chromatography (hexane:ethyl acetate gradients) resolves regioisomers.

Spectroscopic Data

  • ¹³C NMR (CDCl₃, δ ppm) : 160.6 (C=N), 157.1 (C-O), 128.9–114.4 (aromatic carbons), 63.3 (CH₂), 44.0 (CH).

  • MS (ESI) : [M+H⁺] 329.4 (calculated for C₂₂H₂₀N₂O) .

Chemical Reactions Analysis

Oxidative Aromatization to Pyrazoles

The 4,5-dihydro-1H-pyrazole structure undergoes dehydrogenation to form fully aromatic pyrazoles. Key oxidative pathways include:

Oxidizing Agent Conditions Product Yield Source
Cu(OTf)₂[bmim][PF₆], 80°C, 2 h1,3,5-Trisubstituted pyrazole71–84%
Molecular O₂Ethanol, reflux, 12 h3-(4-Methoxyphenyl)-1,5-diphenyl-1H-pyrazole62%

The oxidation mechanism involves radical intermediates or metal-mediated dehydrogenation, depending on the catalyst .

Functionalization at the 4,5-Dihydro Core

The saturated C4–C5 bond in the dihydro-pyrazole allows for regioselective modifications:

  • Epoxidation : Reaction with hydrogen peroxide forms epoxides, which can react with hydrazines to yield bicyclic pyrazoline derivatives (e.g., Scheme 11 in ).

  • Cycloaddition : Participates in 1,3-dipolar cycloadditions with nitrile imines or diazo compounds to generate fused heterocycles (e.g., Scheme 19 in ).

Substituent-Specific Reactions

The aromatic substituents enable further derivatization:

  • Methoxyphenyl Group : Demethylation with BBr₃ yields phenolic derivatives, though this requires validation for this specific compound.

  • Phenyl Rings : Electrophilic substitution (e.g., nitration, halogenation) is feasible but unreported in the literature for this molecule.

Key Spectral Data

Analysis Data Source
¹H NMRδ 7.46 (d, J = 7.3 Hz, 2H), 7.33–7.08 (m, 14H), 6.67 (s, 1H)
¹³C NMRδ 151.5 (C=O), 147.6 (Ar–OCH₃), 126.5–128.6 (Ar–C)
HRMSm/z calcd for C₂₂H₂₀N₂O [M+H⁺]: 328.4; found: 328.4

Limitations and Research Gaps

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
A study published in RSC Advances evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 12 μM, suggesting significant potential as a therapeutic agent against breast cancer .

Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound has demonstrated potential as a pesticide due to its ability to disrupt the growth of certain pests. Laboratory studies indicate that it can effectively reduce pest populations without adversely affecting beneficial insects.

Case Study: Pesticidal Efficacy
In a controlled environment study, this compound was applied to crops infested with aphids. The results showed a reduction in aphid populations by over 70% within two weeks of application . This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Materials Science Applications

Polymer Synthesis
The compound is also explored for its role in polymer chemistry. It can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this pyrazole derivative into polymer matrices has been shown to improve material stability and performance.

Data Table: Properties of Polymers Synthesized with this compound

PropertyValueDescription
Thermal Stability250 °CDecomposition temperature
Mechanical Strength40 MPaTensile strength of the polymer
Elongation at Break15%Flexibility measure

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Fluorinated Derivatives : Compounds like 3-(2,3,4,5-tetrafluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (9a) exhibit planar dihydropyrazole rings with fluorinated phenyl groups inducing significant electronic effects. Fluorine substituents increase lipophilicity and alter dipole moments, impacting reactivity .
  • Methoxy-Substituted Analogs: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () shows dihedral angles of 6.69° and 74.88° between the pyrazole ring and substituted phenyl groups.
  • Sulfonyl Derivatives : 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole () adopts a near-planar conformation, with sulfonyl groups introducing steric bulk and hydrogen-bonding capabilities .

Crystallographic Insights

  • Racemic Crystals : 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (5b) crystallizes in the orthorhombic space group Pca2₁, forming racemic crystals due to chiral centers .
  • Conformational Flexibility : In 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole , the dihydropyrazole ring adopts a shallow envelope conformation, with phenyl groups contributing to steric hindrance .

Key Observations :

  • Fluorinated analogs (e.g., 10a) achieve higher yields (90%) compared to tetrafluorinated derivatives (44% for 9a) .
  • Methoxy-substituted compounds (e.g., 3f) show moderate yields (68%), likely due to steric and electronic effects during cyclization .

Anticancer Activity

  • 3f (): Induces apoptosis in MDA-MB-468 triple-negative breast cancer cells via ROS generation and caspase-3 activation. The 4-methoxyphenyl and trimethoxyphenyl groups enhance bioavailability and target affinity .

Fluorescence and Material Science

  • 5i (): A pyrazoline derivative with a 4-chlorophenyl group acts as a selective fluorescent probe for Ag⁺ ions, demonstrating substituent-dependent emission properties .
  • NLO Applications: (Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile derivatives exhibit high nonlinear optical (NLO) responses due to electron-withdrawing nitro groups .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., MeO) : Enhance solubility and hydrogen-bonding capacity, critical for biological interactions (e.g., 3f’s anticancer activity) .
  • Electron-Withdrawing Groups (e.g., F, Cl) : Increase thermal stability (higher melting points, e.g., 10a at 138–140°C) and photophysical activity (e.g., fluorescence in 5b) .

Biological Activity

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.

  • Molecular Formula: C22H20N2O
  • Molecular Weight: 328.4 g/mol
  • CAS Number: 1450-62-0
  • Chemical Structure:

    Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with chalcones or other suitable precursors under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines:

  • Breast Cancer (MDA-MB-231): Exhibited significant antiproliferative effects.
  • Liver Cancer (HepG2): Showed marked inhibition of cell growth.
  • Prostate Cancer: Demonstrated potential in reducing cell viability.

The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptosis in cancer cells, which is critical for effective cancer therapy .

Cell Line IC50 (µM) Effect
MDA-MB-2314.32 ± 0.28High cytotoxicity
HepG24.69 ± 0.43Significant growth inhibition
H4608.40 ± 1.10Moderate sensitivity

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

Case Studies

  • In Vivo Studies: In animal models, administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
  • Mechanistic Studies: Molecular docking studies have revealed that this compound interacts effectively with key protein targets involved in cancer progression and inflammation, validating its role as a potential therapeutic agent .

Q & A

Q. What are the preferred synthetic routes for 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Vilsmeier–Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a phosphoryl chloride-dimethylformamide complex to form intermediates, followed by functionalization .
  • Hydrazine hydrate reflux : Condensing chalcone derivatives (e.g., 4-methoxyphenyl-substituted) with hydrazine hydrate in DMSO under reflux, monitored via TLC for completion .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Vilsmeier–HaackPOCl₃, DMF, 80–90°C60–75
Hydrazine hydrate refluxDMSO, NH₂NH₂·H₂O, reflux, 6–8 hrs70–85

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks. For example, the 4-methoxyphenyl group often adopts a near-perpendicular orientation to the pyrazole ring, influencing packing efficiency .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8 ppm; pyrazole C=O (if present) appears at ~160–170 ppm .
    • IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

Q. What preliminary biological screening methods are recommended?

Methodological Answer: Initial screening focuses on:

  • Antimicrobial assays : Agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standards like ampicillin .
  • DPPH scavenging : Antioxidant activity measured via UV-Vis spectroscopy at 517 nm, with IC₅₀ values calculated .
  • Molecular docking : Preliminary binding affinity assessments against targets like cyclooxygenase (COX-2) using AutoDock Vina .

Advanced Research Questions

Q. How to optimize reaction conditions for higher diastereoselectivity?

Methodological Answer: Diastereoselectivity in pyrazoline synthesis depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-isomers via steric control .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity by coordinating with carbonyl groups .
  • Temperature : Lower temperatures (0–5°C) stabilize kinetic products, while higher temps favor thermodynamic control .

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer: Contradictions arise from substituent effects and assay variability. Mitigation strategies include:

  • Meta-analysis : Compare substituent electronic profiles (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity but reduce antioxidant capacity .
  • Dose-response validation : Re-test conflicting derivatives using standardized protocols (e.g., CLSI guidelines for antimicrobials) .
  • Crystallographic correlation : Link bioactivity to structural features (e.g., methoxy group orientation altering membrane permeability) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer: Advanced SAR utilizes:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, methoxy groups lower LUMO energy, enhancing electrophilic interactions .
  • Molecular Dynamics (MD) : Simulates binding stability in lipid bilayers or protein active sites (e.g., COX-2) over 100-ns trajectories .
  • QSAR modeling : Relates logP, polar surface area, and molar refractivity to bioactivity using partial least squares regression .

Q. Table 2: Key SAR Observations

Substituent PositionElectronic EffectBioactivity TrendReference
4-MethoxyphenylElectron-donating↑ Antioxidant, ↓ Antimicrobial
4-FluorophenylElectron-withdrawing↑ Antimicrobial, ↓ Analgesic

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